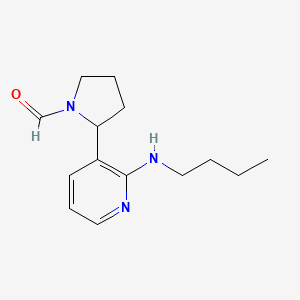

2-(2-(Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Description

Structural Characterization & Molecular Analysis

IUPAC Nomenclature & Systematic Identification

The systematic IUPAC name for this compound is 2-[2-(butylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde , derived from its constituent groups: a pyrrolidine ring substituted at position 2 with a pyridine moiety, which itself bears a butylamino group at position 2. The aldehyde functional group occupies position 1 of the pyrrolidine ring.

Key identifiers include:

- CAS Registry Number : 1352501-07-5

- Molecular Formula : C₁₄H₂₁N₃O

- Molecular Weight : 247.336 g/mol

- SMILES Notation : CCCCNc1ncccc1C1CCCN1C=O

The molecular formula confirms the presence of 14 carbon atoms, 21 hydrogens, 3 nitrogens, and 1 oxygen, consistent with the hybrid structure of pyrrolidine and pyridine rings linked via a carbon-carbon bond.

Molecular Geometry & Conformational Dynamics

The pyrrolidine ring adopts a non-planar conformation due to its saturated five-membered structure, with potential for envelope or twist conformations. Quantum mechanical calculations predict that the aldehyde group at position 1 introduces slight distortion in the pyrrolidine ring, reducing symmetry.

The pyridine ring remains planar, with the butylamino substituent at position 2 projecting outward. Density functional theory (DFT) simulations suggest that the butyl chain exhibits rotational flexibility , enabling multiple low-energy conformers. The dihedral angle between the pyridine and pyrrolidine rings ranges from 30° to 50°, depending on solvent polarity.

Notably, the N-methyl analog (CID 102539743) shows reduced conformational flexibility in the amino group compared to the butyl-substituted variant, highlighting the steric and electronic influence of alkyl chain length.

Spectroscopic Analysis (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

- ν (cm⁻¹) :

Mass Spectrometry (MS)

Comparative Structural Studies with Analogous Pyrrolidine-Pyridine Hybrids

The butylamino substituent in the target compound confers greater lipophilicity (clogP ≈ 2.1) compared to the methylamino analog (clogP ≈ 0.9). X-ray diffraction studies of related compounds reveal that elongated alkyl chains induce twisted conformations in the pyrrolidine ring, potentially affecting binding interactions in biological systems.

Structure

3D Structure

Properties

Molecular Formula |

C14H21N3O |

|---|---|

Molecular Weight |

247.34 g/mol |

IUPAC Name |

2-[2-(butylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |

InChI |

InChI=1S/C14H21N3O/c1-2-3-8-15-14-12(6-4-9-16-14)13-7-5-10-17(13)11-18/h4,6,9,11,13H,2-3,5,7-8,10H2,1H3,(H,15,16) |

InChI Key |

STTSVFBYLBOHNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)C2CCCN2C=O |

Origin of Product |

United States |

Preparation Methods

Precursor Design and Cycloaddition

The pyrrolidine-1-carbaldehyde subunit may arise from a partially reduced lactam intermediate. Using Vaska’s complex (IrCl(CO)(PPh₃)₂) and tetramethyldisiloxane (TMDS) as a terminal reductant, a lactam bearing a trimethylsilyl (TMS) group at the α-position undergoes hydrosilylation to form an azomethine ylide. This dipole reacts regioselectively with a dipolarophile such as 3-vinyl-2-(butylamino)pyridine to yield the target pyrrolidine.

Key Reaction Parameters

-

Catalyst: 1 mol% IrCl(CO)(PPh₃)₂

-

Reductant: 2 equiv TMDS

-

Temperature: 25–60°C

This method offers excellent diastereocontrol, as evidenced by the exclusive formation of a single diastereomer in model systems. However, the requirement for specialized dipolarophiles may limit scalability.

Boronic Acid-Mediated Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Pyridine-Pyrrolidine Linkage

The pyridine and pyrrolidine subunits can be assembled via palladium-catalyzed cross-coupling. A 2020 study demonstrated the utility of 3-bromopyridine derivatives in Suzuki reactions with pyrrolidine-bearing boronic esters. Adapting this protocol:

-

Synthesis of 3-Bromo-2-(butylamino)pyridine :

-

Pyrrolidine-1-carbaldehyde Boronic Ester Preparation :

-

Coupling Reaction :

Advantages :

-

Modularity in varying substituents on both rings.

-

Compatibility with microwave acceleration (e.g., 150°C, 20 min).

Limitations :

-

Requires prefunctionalized bromopyridine and boronic ester precursors.

-

Moderate yields (45–65%) due to steric hindrance at the pyridine 3-position.

Stepwise Alkylation and Formylation Strategy

Pyrrolidine Ring Construction via Reductive Amination

A classical approach involves cyclizing a linear diamine precursor. For example:

-

Linear Precursor Synthesis :

-

Reductive Cyclization :

Pyridine Functionalization

-

The 2-(butylamino)pyridine moiety is synthesized via nucleophilic aromatic substitution:

Critical Considerations :

-

Oxidation steps risk over-oxidation of the pyrrolidine ring.

-

Multi-step sequence lowers overall yield (estimated 20–30%).

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

2-(2-(Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include specific oxidants and additives to tune the selectivity of the products . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 263.36 g/mol. The presence of the butylamino group enhances its solubility and biological activity, making it a candidate for further pharmacological studies. The aldehyde group contributes to its reactivity, allowing for various chemical transformations that are crucial in synthetic organic chemistry.

Medicinal Chemistry

The compound's structural characteristics indicate potential therapeutic applications:

- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines. Preliminary studies may focus on its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

- Antimicrobial Properties : The compound's heterocyclic nature suggests it may exhibit antibacterial or antifungal activity, similar to other pyridine derivatives that have shown effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .

- Neurological Effects : Given the presence of the butylamino group, there is potential for neuropharmacological applications, possibly affecting neurotransmitter systems or exhibiting anticonvulsant properties .

Interaction Studies

Research into the binding affinity of 2-(2-(Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde with various biological targets is essential. This includes:

- Enzyme Inhibition : Investigating its role as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Binding Studies : Exploring interactions with neurotransmitter receptors could provide insights into its potential use in treating neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the importance of similar compounds in medicinal chemistry:

- A study on pyrrolo[2,3-b]pyridine derivatives revealed their broad pharmacological profiles, including anticancer and anti-inflammatory activities . This suggests that this compound may exhibit comparable effects due to structural similarities.

- Research into pyrimidine derivatives has shown promising results in clinical trials for their antioxidant and anti-inflammatory properties . This indicates a pathway for further investigation into the therapeutic potential of this compound.

Mechanism of Action

The mechanism of action of 2-(2-(Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring, a key component of this compound, enhances its ability to bind to enantioselective proteins, leading to different biological profiles of drug candidates . The compound’s effects are mediated through its influence on the stereochemistry and three-dimensional coverage of the molecules it interacts with .

Comparison with Similar Compounds

2-(2-(Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its ability to undergo selective synthesis and its wide range of applications in various fields .

Biological Activity

2-(2-(Butylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde, also known by its CAS number 1352501-07-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is with a molecular weight of 247.34 g/mol. The compound features a pyridine ring and a pyrrolidine moiety, which are significant in influencing its biological interactions.

Research indicates that compounds similar to this compound often exhibit activities through various mechanisms, including:

- Inhibition of Kinases : Many pyridine derivatives are known to inhibit specific kinases involved in cancer progression.

- Antiproliferative Effects : The presence of the butylamino group may enhance the compound's ability to interfere with cellular proliferation pathways.

Neuroprotective Effects

Some derivatives of pyridine have shown neuroprotective effects in models of neurodegenerative diseases. The potential for this compound to interact with neurotransmitter systems warrants further investigation.

Structure-Activity Relationship (SAR)

A structure-activity relationship study involving similar compounds indicated that modifications on the pyridine and pyrrolidine rings significantly impact biological activity. For instance, the introduction of alkyl groups has been shown to enhance binding affinity to target enzymes .

In Vitro Studies

In vitro assays have demonstrated that compounds with similar structures exhibit IC50 values ranging from micromolar to nanomolar concentrations against various cancer cell lines. For example, acylhydrazones derived from pyridine showed IC50 values between 13 and 365 μM against endothiapepsin, suggesting that this compound may exhibit comparable potency .

Data Table: Biological Activities of Related Compounds

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity for SNAr (nucleophilic aromatic substitution) .

- Catalysis : Microwave-assisted synthesis can reduce reaction time (e.g., from 20 hours to <5 hours) while maintaining yields >90% .

- Purification : Column chromatography or recrystallization improves purity, critical for downstream biological assays .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Answer:

- ¹H/¹³C NMR : Essential for confirming regioselectivity of the butylamino group and pyrrolidine ring conformation. For example, aldehydic protons resonate at δ ~10.0 ppm, while pyrrolidine protons appear as multiplets (δ 1.9–3.3 ppm) .

- TLC Monitoring : Used to track reaction progress (e.g., ethyl acetate/hexane eluents, Rf ~0.5) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for C₁₄H₂₂N₃O⁺: 248.1764 vs. 248.1761) .

Advanced: How can researchers resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?

Answer:

Contradictions often arise from differences in bioavailability, metabolism, or off-target effects. Methodological approaches include:

- Pharmacokinetic Profiling : Measure plasma stability and metabolite formation using LC-MS to correlate in vitro potency with in vivo efficacy .

- Dose-Response Studies : Adjust dosing regimens to account for species-specific metabolic rates (e.g., murine vs. human CYP450 activity) .

- Target Engagement Assays : Use biophysical techniques (e.g., SPR or ITC) to confirm direct binding to the intended receptor/enzyme .

Advanced: What strategies are recommended for designing structural analogs to improve target selectivity while minimizing toxicity?

Answer:

- Scaffold Hopping : Replace the pyrrolidine ring with azetidine or piperidine to modulate steric hindrance and improve binding pocket compatibility .

- Substituent Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring to enhance electrophilicity for covalent inhibitors .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and prioritize analogs with lower off-target scores .

Advanced: How should researchers integrate computational and experimental data to validate mechanistic hypotheses?

Answer:

- Hybrid Workflow :

- In Silico Screening : Identify potential targets via reverse docking (e.g., using PharmMapper) .

- Experimental Validation : Confirm hits with enzymatic assays (e.g., IC₅₀ determination for kinase inhibition) .

- Data Reconciliation : Use statistical tools (e.g., Bland-Altman plots) to align computational binding energies with experimental Kd values .

Advanced: What experimental controls are critical when analyzing this compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies :

- Control Samples : Include antioxidants (e.g., BHT) to distinguish between hydrolytic vs. oxidative degradation pathways .

Advanced: How can structure-activity relationship (SAR) studies be structured to elucidate the role of the butylamino moiety in biological activity?

Answer:

-

SAR Matrix :

Analog Butylamino Modification Activity (IC₅₀, nM) Parent -NH(CH₂)₃CH₃ 12.5 ± 1.2 Analog 1 -NH(CH₂)₂CH(CH₃)₂ 45.3 ± 3.8 Analog 2 -NHCH₂C₆H₅ >1000 -

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.